molecular formula C21H18BrNO2 B4611094 4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4611094
M. Wt: 396.3 g/mol
InChI Key: NMZCJEMDTBWKKK-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the Skraup synthesis, which is a classical method for constructing quinoline rings. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound would involve:

    Bromination: Introduction of the bromine atom to the ethoxyphenyl group.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

    Functionalization: Introduction of the ethoxy group and other functional groups to complete the structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and ethoxy groups can enhance its reactivity and selectivity in various applications.

Properties

IUPAC Name

4-(5-bromo-2-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c1-2-25-19-10-8-14(22)11-18(19)17-12-20(24)23-21-15-6-4-3-5-13(15)7-9-16(17)21/h3-11,17H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZCJEMDTBWKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 2
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 3
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 4
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 5
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 6
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

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